2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde
Description
2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde is a bicyclic organosulfur compound featuring a cyclopropane ring fused to a tetrahydrothiophene (thiolan) moiety, with a formyl (-CHO) group at the cyclopropane carbon. Its unique structure combines the high ring strain of cyclopropane with the electron-rich sulfur atom in the thiolan ring, making it a candidate for studying stereoelectronic effects and reactivity in strained systems.
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
2-(thiolan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12OS/c9-4-7-3-8(7)6-1-2-10-5-6/h4,6-8H,1-3,5H2 |
InChI Key |
FNRWFTWONOTGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C2CC2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclopropanation of an appropriate alkene using a carbene precursor, followed by thiolation and oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiolan group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 2-(Thiolan-3-yl)cyclopropane-1-carboxylic acid
Reduction: 2-(Thiolan-3-yl)cyclopropane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiolan group can also interact with sulfur-containing biomolecules, influencing biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Features of Compared Compounds
- Cyclopropane vs. Alkyne/Thiophene : The cyclopropane ring in the target compound introduces significant strain, enhancing reactivity compared to the planar thiophene (in ) or linear alkyne (in ).
- Aldehyde vs. Nitrile/Alcohol : The formyl group is prone to nucleophilic addition, whereas the nitrile in undergoes hydrolysis to carboxylic acids, and the alcohol in participates in hydrogen bonding.
Table 2: Hazard Classification (GHS/CLP)
*Assumed based on structural analogs; †Toxicological data for thiophene derivatives often require further investigation .
Crystallographic and Analytical Tools
- SHELX Suite : Used for refining the crystal structure of strained systems like cyclopropane-containing compounds .
- Mercury CSD 2.0 : Enables comparison of packing motifs between the target compound and thiophene/alkyne analogs, highlighting differences in π-interactions and sulfur-driven packing .
Research Implications
- Reactivity : The aldehyde group in this compound offers synthetic versatility (e.g., condensation reactions), contrasting with the nitrile in or the alcohol in .
- Safety : While hazards for the target compound are unclassified, precautionary measures (e.g., avoiding inhalation, per ) are recommended until toxicological studies confirm safety.
- Structural Insights : Computational tools like Mercury can predict packing similarities/differences between the target compound and its analogs, aiding in material design .
References: SHELX applications in small-molecule refinement. Mercury CSD 2.0 for structural visualization and comparison. Safety profile of (Prop-2-yn-1-ylsulfanyl)carbonitrile. Structural analogs in Drospirenone-related impurities.
Biological Activity
2-(Thiolan-3-yl)cyclopropane-1-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropane ring fused with a thiolane moiety and an aldehyde functional group, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium tuberculosis | 8 |
The compound showed potent activity against Mycobacterium tuberculosis, indicating its potential as a lead compound for tuberculosis treatment. The structure-activity relationship (SAR) studies suggest that modifications to the thiolane ring can enhance antimicrobial efficacy.
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the cyclopropane ring may facilitate interactions with bacterial enzymes, leading to inhibition of growth.
Case Studies
A notable study involving the compound was conducted using a murine model to assess its efficacy in treating bacterial infections. The results indicated that treatment with this compound significantly reduced bacterial load in infected tissues compared to controls.
Study Design
- Objective: To evaluate the therapeutic potential of this compound in vivo.
- Methodology: Mice were infected with Staphylococcus aureus and treated with varying doses of the compound.
- Results: A dose-dependent reduction in bacterial counts was observed, with higher doses yielding better outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
